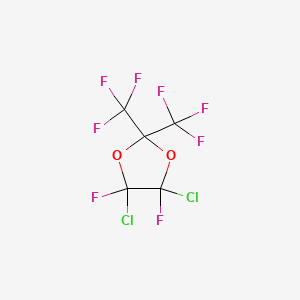
2,2-Bis(trifluoromethyl)-4,5-dichloro-4,5-difluoro-1,3-dioxolane
Cat. No. B1265632
Key on ui cas rn:
60644-92-0
M. Wt: 314.94 g/mol
InChI Key: PQTSJAIWJYMBOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04908461
Procedure details


This example was conducted in the same manner as Example 1, except that the reactants were the following: Lithium aluminum hydride (8.0 g, 0.211 mole), titanium tetrachloride (9.84 g, 0.052 mole), 4,5-dichloro-4,5-difluoro- 2,2-bis(trifluoromethyl)-1,3-dioxolane (31.5 g, 0.1 mole) and tetrahydrofuran (100 mL). The yield of this reaction was 53% with 100% conversion.

Quantity
31.5 g
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].Cl[C:8]1([F:23])[C:12](Cl)([F:13])[O:11][C:10]([C:19]([F:22])([F:21])[F:20])([C:15]([F:18])([F:17])[F:16])[O:9]1>[Ti](Cl)(Cl)(Cl)Cl.O1CCCC1>[F:13][C:12]1[O:11][C:10]([C:19]([F:20])([F:21])[F:22])([C:15]([F:16])([F:18])[F:17])[O:9][C:8]=1[F:23] |f:0.1.2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Step Two
|
Name
|
|
|
Quantity
|
31.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1(OC(OC1(F)Cl)(C(F)(F)F)C(F)(F)F)F
|
Step Three
|
Name
|
|
|
Quantity
|
9.84 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC=1OC(OC1F)(C(F)(F)F)C(F)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
